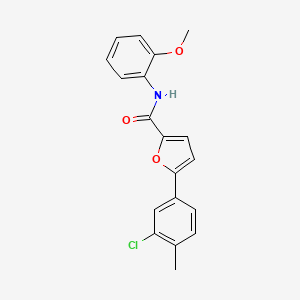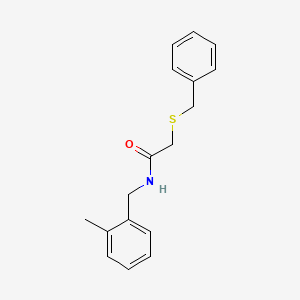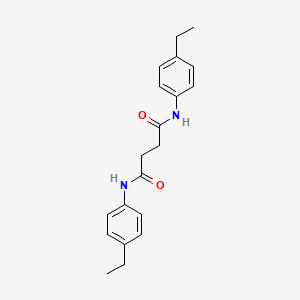![molecular formula C15H14F3NO3 B5717536 N-benzyl-5-[(2,2,2-trifluoroethoxy)methyl]-2-furamide](/img/structure/B5717536.png)
N-benzyl-5-[(2,2,2-trifluoroethoxy)methyl]-2-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-benzyl-5-[(2,2,2-trifluoroethoxy)methyl]-2-furamide, also known as STF-118804, is a small molecule inhibitor that has been developed as a potential therapeutic agent for cancer treatment. It has been found to selectively inhibit glucose uptake in cancer cells, leading to decreased energy production and cell death.
Wirkmechanismus
N-benzyl-5-[(2,2,2-trifluoroethoxy)methyl]-2-furamide selectively inhibits glucose uptake in cancer cells by targeting the glucose transporter GLUT1. GLUT1 is overexpressed in many cancer cells and plays a critical role in their survival and growth. By inhibiting GLUT1, N-benzyl-5-[(2,2,2-trifluoroethoxy)methyl]-2-furamide decreases glucose uptake in cancer cells, leading to decreased energy production and cell death.
Biochemical and physiological effects:
N-benzyl-5-[(2,2,2-trifluoroethoxy)methyl]-2-furamide has been found to have a number of biochemical and physiological effects. In addition to its selective inhibition of glucose uptake in cancer cells, it has also been found to inhibit the growth and proliferation of cancer cells, induce apoptosis (programmed cell death), and sensitize cancer cells to other anticancer agents.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-benzyl-5-[(2,2,2-trifluoroethoxy)methyl]-2-furamide for lab experiments is its specificity for cancer cells. This makes it a valuable tool for studying the role of glucose uptake in cancer cell survival and growth. However, there are also limitations to its use in lab experiments, including its potential toxicity and the need for further study to determine its optimal dosage and treatment regimen.
Zukünftige Richtungen
There are a number of future directions for the study of N-benzyl-5-[(2,2,2-trifluoroethoxy)methyl]-2-furamide. One area of research is the development of new cancer treatments that incorporate N-benzyl-5-[(2,2,2-trifluoroethoxy)methyl]-2-furamide as a component. Another area of research is the study of the mechanisms underlying its selective inhibition of glucose uptake in cancer cells. Additionally, further research is needed to determine the optimal dosage and treatment regimen for N-benzyl-5-[(2,2,2-trifluoroethoxy)methyl]-2-furamide, as well as its potential toxicity and side effects.
Synthesemethoden
The synthesis of N-benzyl-5-[(2,2,2-trifluoroethoxy)methyl]-2-furamide involves several steps, including the reaction of furfuryl alcohol with benzyl chloride, followed by the reaction of the resulting benzyl furfuryl ether with 2,2,2-trifluoroethyl chloroformate. The final step involves the reaction of the resulting intermediate with ammonia to form N-benzyl-5-[(2,2,2-trifluoroethoxy)methyl]-2-furamide.
Wissenschaftliche Forschungsanwendungen
N-benzyl-5-[(2,2,2-trifluoroethoxy)methyl]-2-furamide has been extensively studied for its potential as a cancer therapeutic agent. It has been found to selectively inhibit glucose uptake in cancer cells, leading to decreased energy production and cell death. This makes it a promising candidate for the development of cancer treatments that specifically target cancer cells, while leaving healthy cells unaffected.
Eigenschaften
IUPAC Name |
N-benzyl-5-(2,2,2-trifluoroethoxymethyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3NO3/c16-15(17,18)10-21-9-12-6-7-13(22-12)14(20)19-8-11-4-2-1-3-5-11/h1-7H,8-10H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFZVRKZHZXHUFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CC=C(O2)COCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-5-[(2,2,2-trifluoroethoxy)methyl]-2-furamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-cyclopentyl-4-[(phenylsulfonyl)amino]benzamide](/img/structure/B5717456.png)
![7-[2-(4-biphenylyl)-2-oxoethoxy]-3,4-dimethyl-2H-chromen-2-one](/img/structure/B5717459.png)





![N'-[(4-chlorobenzoyl)oxy]-3-methylbenzenecarboximidamide](/img/structure/B5717502.png)


![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-(4-methylphenyl)acetamide](/img/structure/B5717519.png)


